N-(5-nitro-1,3-thiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-2-3-4-6(12)10-8-9-5-7(15-8)11(13)14/h5H,2-4H2,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQCGFVINUGJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314936 | |
| Record name | N-(5-nitro-1,3-thiazol-2-yl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14538-17-1 | |
| Record name | NSC289932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-nitro-1,3-thiazol-2-yl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40314936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 5 Nitro 1,3 Thiazol 2 Yl Pentanamide
Established Synthetic Routes for N-(5-nitro-1,3-thiazol-2-yl)pentanamide Synthesis
The construction of this compound is typically achieved through a two-stage process: the formation of the foundational 2-amino-5-nitrothiazole (B118965) ring, followed by the attachment of the pentanamide (B147674) side chain.
The key precursor for the title compound is 2-amino-5-nitrothiazole. Historically, its synthesis involved the direct nitration of 2-aminothiazole (B372263) using a mixture of nitric and sulfuric acids. This method, however, proceeds through a 2-nitramino-thiazole intermediate which requires a hazardous thermal rearrangement to yield the desired 2-amino-5-nitrothiazole. google.com
To circumvent these dangerous procedures, safer and more efficient synthetic routes have been developed. google.comchemicalbook.com A widely adopted process involves a three-step sequence starting from an N,N-dialkyl-2-nitroetheneamine: google.comchemicalbook.com
Halogenation: An N,N-dialkyl-2-nitroetheneamine, such as N,N-dimethyl-2-nitroetheneamine, is halogenated using bromine or chlorine in a suitable solvent like acetic acid or ethanol. google.comchemicalbook.comprepchem.com This step forms a dihalo intermediate.
Reaction with Thiourea: The resulting product from the halogenation step is then reacted with thiourea. google.comchemicalbook.com This reaction leads to the cyclization that forms the thiazole (B1198619) ring.
Hydrolysis: The intermediate salt is treated with water or an aqueous base, which facilitates the final conversion to 2-amino-5-nitrothiazole, often precipitating as a yellow solid. google.comchemicalbook.com This modern pathway avoids the need to handle and heat the unstable nitramino intermediate, representing a significant improvement in safety and process control. google.com
Once 2-amino-5-nitrothiazole is obtained, the pentanamide moiety is introduced via an amidation reaction. This is typically an acylation of the amino group on the thiazole ring. The standard laboratory procedure involves reacting 2-amino-5-nitrothiazole with pentanoyl chloride.
The reaction is generally carried out by dissolving 2-amino-5-nitrothiazole in a suitable solvent, such as acetonitrile (B52724) or pyridine (B92270), and then adding the acyl chloride. nih.govnih.gov A base, like triethylamine (B128534) or pyridine itself, is often used to scavenge the hydrochloric acid byproduct. mdpi.com The mixture is often stirred for several hours, sometimes with heating, to ensure the reaction goes to completion. nih.govmdpi.com
To improve the efficiency of this amidation, particularly with base-sensitive reagents, an alternative method utilizes a silylated intermediate. researchgate.net Reacting 2-amino-5-nitrothiazole with a silylating agent like 1,1,1,3,3,3-hexamethyldisilazane (HMDS) yields N-(trimethylsilyl)-2-amino-5-nitrothiazole. This silylated reagent demonstrates enhanced reactivity and allows for the preparation of amides in excellent yields under milder conditions. researchgate.net
Strategies for Structural Modification and Analogue Synthesis
Structural modifications of this compound are explored to create analogues with tailored properties. These modifications can be targeted at either the pentanamide side chain or the core nitrothiazole ring.
A primary strategy for creating analogues is to vary the length and nature of the acyl chain attached to the 2-amino-5-nitrothiazole scaffold. This is achieved by employing different acylating agents in the amidation step described previously (Section 2.1.2).
Table 1: Examples of N-(5-nitro-1,3-thiazol-2-yl)amide Analogues
| Analogue Name | Acyl Group | Molecular Formula of Analogue |
|---|---|---|
| N-(5-nitro-1,3-thiazol-2-yl)acetamide | Acetyl | C₅H₅N₃O₃S simsonpharma.com |
| This compound | Pentanoyl | C₈H₁₁N₃O₃S |
| N-(5-nitro-1,3-thiazol-2-yl)benzamide | Benzoyl | C₁₀H₇N₃O₄S |
| N-(5-nitro-1,3-thiazol-2-yl)hexadecanamide | Hexadecanoyl | C₁₉H₃₃N₃O₃S nih.gov |
| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | 2-Nitrobenzoyl | C₁₀H₆N₄O₅S nih.gov |
Altering the 5-nitrothiazole (B1205993) head group is another key strategy for generating analogues, though it can be synthetically more challenging than modifying the amide side chain. nih.gov Research has focused on synthesizing a variety of nitrothiazole derivatives to explore the structural requirements for biological activity. mdpi.com This includes the synthesis of Mannich base nitrothiazole derivatives, which introduces an aminomethyl group to the structure. mdpi.com
Furthermore, efforts have been made to create bioisosteres or surrogates for the 2-amino-5-nitrothiazole head group to produce novel classes of related compounds. nih.gov Advanced synthetic techniques, such as click chemistry, have been employed to attach complex triazole-containing side chains to the nitrothiazole core, facilitating extensive structural diversification. nih.gov
Novel Synthetic Approaches and Green Chemistry Considerations for N-(5-nitro-1,3-thiazol-2-yl) Analogues
Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies. In the context of nitrothiazole derivatives, this includes both the discovery of new reactions and the optimization of existing ones.
A significant novel approach for generating large libraries of analogues is the use of "click chemistry". nih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition has been used to couple an azido-functionalized nitrothiazole with a wide variety of alkynes. nih.gov This method allows for the rapid synthesis of hundreds of novel nitroheterocyclic compounds with diverse side chains, which can then be screened for desired properties. nih.gov
From a green chemistry perspective, a major advancement is the development of synthetic routes for 2-amino-5-nitrothiazole that avoid hazardous reagents and intermediates. google.comchemicalbook.com As detailed in Section 2.1.1, the move away from the classical nitration/rearrangement pathway to a process starting with N,N-dialkyl-2-nitroetheneamine significantly enhances the safety and sustainability of the synthesis. google.com Additionally, research into using more environmentally friendly solvents and reaction conditions is an ongoing goal in the synthesis of biologically active molecules. mdpi.com
Spectroscopic and Advanced Analytical Characterization in Research of N 5 Nitro 1,3 Thiazol 2 Yl Pentanamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can map the connectivity of atoms within a molecule.
In the study of N-(5-nitro-1,3-thiazol-2-yl) amides, NMR provides definitive evidence for the presence of the key functional groups and structural motifs. While specific data for the pentanamide (B147674) derivative is not widely published, analysis of closely related analogues, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamides, provides insight into the expected spectral features. mdpi.com
For instance, in the ¹H NMR spectrum of a typical N-(thiazol-2-yl)amide, the amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift, often above 13 ppm, due to its acidic nature and involvement in hydrogen bonding. mdpi.com The protons on the thiazole (B1198619) and any attached aromatic rings will exhibit characteristic multiplets and coupling patterns based on their substitution. mdpi.commdpi.com
The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C=O) of the amide group typically resonates in the range of 165-175 ppm. mdpi.com Carbons within the thiazole ring and any other aromatic systems display signals in the aromatic region (typically 120-160 ppm). mdpi.commdpi.com
For N-(5-nitro-1,3-thiazol-2-yl)pentanamide, the pentanoyl group would introduce a series of aliphatic signals in the upfield region of both the ¹H and ¹³C NMR spectra, which can be assigned based on their chemical shifts and multiplicities.
Table 1: Representative ¹H NMR Data for an Analogous N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide mdpi.com Data recorded in DMSO-d6 at 400 MHz
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) in Hz |
|---|---|---|
| Aromatic H | 8.96 | s |
| Aromatic H | 8.45-8.54 | m |
| Aromatic H | 8.00 | d, J = 7.84 |
| Aromatic H | 7.75-7.86 | m |
| Aromatic H | 7.47 | t, J = 15.2 |
| Aromatic H | 7.34 | t, J = 14.7 |
Table 2: Representative ¹³C NMR Data for an Analogous N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide mdpi.com Data recorded in DMSO-d6 at 400 MHz
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl C | 165.45, 165.99 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., FAB+ MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. While Fast Atom Bombardment (FAB+) is a valid ionization technique, modern studies on similar compounds often utilize Electrospray Ionization (ESI), which is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺. mdpi.com
For this compound (C₈H₁₀N₄O₃S), the exact molecular weight is 258.26 g/mol . An ESI-MS analysis would be expected to show a prominent peak at m/z 259.27, corresponding to the [M+H]⁺ ion.
Fragmentation analysis can further confirm the structure. Common fragmentation pathways for such a molecule could include:
Cleavage of the amide bond, resulting in fragments corresponding to the pentanoyl cation (C₅H₉O⁺, m/z 85.06) and the 2-amino-5-nitrothiazole (B118965) moiety.
Loss of the nitro group (NO₂).
Fragmentation of the thiazole ring.
Analysis of the mass spectrum of the simple pentanamide shows a base peak corresponding to the molecular ion, indicating its stability under electron ionization. nist.gov
Other Advanced Spectroscopic Techniques in the Study of this compound
Beyond NMR and MS, other spectroscopic methods are vital for a complete characterization of this compound and its analogues.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the target compound, characteristic absorption bands would be expected for the N-H stretch of the amide (around 3100-3300 cm⁻¹), the C=O stretch of the amide (around 1670-1690 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=N stretching of the thiazole ring (around 1590-1600 cm⁻¹). mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole and nitro-aromatic derivatives typically exhibit strong absorption bands corresponding to π→π* and n→π* transitions. mdpi.com The position of the nitro group and other substituents can influence the maximum absorption wavelength (λmax). mdpi.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural evidence, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.govnih.gov Studies on analogues like 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide have used this technique to determine the planarity of the amide group and the dihedral angles between the ring systems. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation in Research Settings
Chromatographic methods are essential for the purification of synthesized compounds and for assessing their purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., ethyl acetate:n-hexane), the separation of starting materials, products, and byproducts can be visualized. mdpi.com
Column Chromatography: For the purification of the crude product on a larger scale, column chromatography is the standard method. nih.gov The crude solid is dissolved and loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture is then passed through the column to elute the components at different rates, allowing for the isolation of the pure compound. nih.gov The purity of the collected fractions is often confirmed by TLC.
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides high-resolution separation and is widely used for the final purity assessment of compounds. It can also be used for quantitative analysis.
Molecular and Cellular Mechanism Investigations of N 5 Nitro 1,3 Thiazol 2 Yl Pentanamide
Elucidation of Molecular Targets in Non-Human Biological Systems
Enzyme Inhibition Studies (e.g., Glucose-6-Phosphate Dehydrogenase (G6PD) in Giardia lamblia)
N-(5-nitro-1,3-thiazol-2-yl)pentanamide, also known as FLP-2, has been identified as a potent inhibitor of a key enzyme in the pentose (B10789219) phosphate (B84403) pathway of the protozoan parasite Giardia lamblia. mdpi.com This parasite possesses a unique fused Glucose-6-Phosphate Dehydrogenase::6-Phosphogluconolactonase (G6PD::6PGL) enzyme, which is a critical target for therapeutic intervention due to its variance from the non-fused human counterparts. mdpi.com
Studies have demonstrated that FLP-2 is a potent inhibitor of this fused G6PD::6PGL enzyme. mdpi.com The inhibitory action of FLP-2 is significant, with kinetic studies revealing a second-order rate constant (k₂) of 0.82 M⁻¹s⁻¹, indicating a rapid formation of the enzyme-inhibitor complex. mdpi.com This inhibition is believed to lead to alterations in the secondary and tertiary structure of the protein, ultimately causing a loss of its catalytic activity and stability. mdpi.com The inhibition of the G6PD::6PGL enzyme by FLP-2 disrupts the redox metabolism of the parasite, representing a crucial aspect of its anti-giardial mechanism. nih.gov
Interactions with Cellular Pathways (e.g., Glycolysis in Giardia lamblia)
The metabolic framework of Giardia lamblia is heavily reliant on glycolysis for its energy production, a consequence of the absence of mitochondria. mdpi.com The parasite has evolved efficient mechanisms to maximize glycolytic output, underscoring the pathway's importance for its survival. mdpi.com Research indicates that this compound significantly interferes with this vital pathway by altering the expression of genes that encode for key glycolytic enzymes. mdpi.com This disruption of the central energy-generating pathway is a fundamental component of the compound's effect on the parasite.
Cellular Effects in In Vitro Non-Human Models
Impact on Metabolic Gene Expression in Protozoa (e.g., Giardia lamblia phosphofructokinase, GAPDH, pyruvate (B1213749) kinase, PPDK, PFOR expression)
Treatment of Giardia lamblia with this compound has been shown to induce a notable increase in the expression of several critical metabolic genes. mdpi.com This upregulation affects enzymes central to glycolysis and pyruvate metabolism. The affected genes include:
Phosphofructokinase (PFK): A key regulatory enzyme in glycolysis. mdpi.com
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Another crucial enzyme in the glycolytic pathway. mdpi.com
Pyruvate kinase (PK): Catalyzes the final step of glycolysis. mdpi.com
Pyruvate phosphate dikinase (PPDK): An enzyme that provides an alternative, more efficient route for ATP production from phosphoenolpyruvate, which is particularly important for the parasite's survival in anaerobic conditions. nih.govmdpi.com
Pyruvate:ferredoxin oxidoreductase (PFOR): An enzyme involved in pyruvate metabolism that is also a known target of nitro drugs. mdpi.comresearchgate.net
The increased expression of these genes suggests a cellular response to the metabolic stress induced by the compound, as the parasite attempts to compensate for the disruption in its energy production machinery.
Below is an interactive data table summarizing the impact of this compound on metabolic gene expression in Giardia lamblia.
| Gene | Enzyme | Pathway | Effect of this compound | Reference |
| pfk | Phosphofructokinase | Glycolysis | Increased expression | mdpi.com |
| gapdh | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | Increased expression | mdpi.com |
| pk | Pyruvate kinase | Glycolysis | Increased expression | mdpi.com |
| ppdk | Pyruvate phosphate dikinase | Glycolysis/ATP Synthesis | Increased expression | mdpi.com |
| pfor | Pyruvate:ferredoxin oxidoreductase | Pyruvate Metabolism | Increased expression | mdpi.com |
Mechanistic Insights from Quorum Sensing Modulation (e.g., related thiazole (B1198619) derivatives targeting LasR protein in Pseudomonas aeruginosa)
While direct studies on the effect of this compound on quorum sensing are not available, research on related thiazole derivatives provides valuable mechanistic insights into how this class of compounds can interfere with bacterial communication. Quorum sensing is a cell-to-cell communication process that bacteria like Pseudomonas aeruginosa use to coordinate group behaviors, including the expression of virulence factors. plos.orgnih.gov
The LasR protein is a key transcriptional regulator in the P. aeruginosa quorum sensing system. plos.orgnih.gov Studies have shown that thiazole derivatives can act as inhibitors of the LasR protein. plos.orgnih.govresearchgate.net Molecular docking and simulation studies suggest that these derivatives can fit into the active site of the LasR protein. researchgate.net This binding can function as an antagonist, potentially by disrupting the dimerization of the LasR protein, which is necessary for its function in activating the transcription of virulence genes. researchgate.net The potential for thiazole compounds to act as quorum sensing inhibitors highlights a broader antimicrobial strategy beyond direct cytotoxicity. plos.orgnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N 5 Nitro 1,3 Thiazol 2 Yl Pentanamide Analogues
Identification of Key Structural Features for Biological Activity in Thiazole (B1198619) Compounds (e.g., the nitrothiazole ring)
The biological activity of N-(5-nitro-1,3-thiazol-2-yl)pentanamide analogues is dictated by specific structural motifs. The 5-nitrothiazole (B1205993) core is a well-established pharmacophore critical for a range of biological activities, particularly antimicrobial and antiparasitic effects. mdpi.com
The Nitrothiazole Ring:
The Nitro Group: The electron-withdrawing nitro group at the 5-position of the thiazole ring is paramount for activity. nih.govnih.gov Docking studies on related nitrothiazoles, such as nitazoxanide (B1678950), have confirmed that this nitro group is necessary for biological action. nih.gov The mechanism often involves the bioreduction of the nitro group within the target organism or cell, leading to the formation of cytotoxic radical anions or other reactive nitrogen species that can damage cellular macromolecules. mdpi.comresearchgate.net The reduction potential of the nitro group is a key factor, with values comparable to other bio-reducible drugs suggesting an intracellular bio-reduction activation mechanism. researchgate.net This feature is critical for activity against various pathogens, including Mycobacterium tuberculosis, which can thrive in environments with varying oxygen levels. mdpi.com
The Thiazole Ring: The thiazole ring itself is a versatile scaffold in medicinal chemistry, present in numerous drugs. laccei.org It acts as a rigid core, correctly orienting the other essential functional groups for interaction with biological targets. nih.gov
The Amide Linker and Acyl Chain:
Amide Group: The 2-amido substituent on the thiazole ring is a common feature in active compounds. researchgate.net This linker can participate in hydrogen bonding interactions within a biological target.
Acyl Chain (Pentanamide): The nature of the acyl group attached to the 2-amino position significantly modulates the compound's properties. For this compound, the pentanoyl (five-carbon) chain influences the lipophilicity of the molecule. Lipophilicity is a critical parameter that affects the compound's ability to cross cell membranes and reach its intracellular target. SAR studies on related nitroaromatic compounds have shown that variations in this part of the molecule can fine-tune potency and selectivity. researchgate.net For instance, in a series of nitrofurantoin (B1679001) analogues, the length of the aliphatic chain was directly related to trypanocidal activity and cytotoxicity. researchgate.net
A summary of key structural features and their importance is presented below.
| Structural Feature | Importance for Biological Activity | Source |
| 5-Nitro Group | Essential for activity; undergoes bio-reduction to form cytotoxic species. | mdpi.comnih.govnih.gov |
| Thiazole Ring | Acts as a core scaffold to orient other functional groups. | laccei.orgnih.gov |
| 2-Amide Linker | Participates in hydrogen bonding; connects the acyl chain to the core. | researchgate.net |
| Aliphatic Acyl Chain | Modulates lipophilicity, affecting cell penetration and target access. | researchgate.net |
Quantitative Models for Predicting Research-Relevant Biological Outcomes (e.g., antibacterial and antifungal activities)
QSAR models establish a mathematical correlation between the chemical structure of compounds and their biological activity. frontiersin.org For thiazole derivatives, these models are invaluable for predicting the antibacterial and antifungal potency of new analogues, thereby guiding synthesis efforts toward more effective research probes. imist.majmaterenvironsci.com
The development of a robust QSAR model relies on the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. frontiersin.orgijprajournal.com For thiazole compounds, several classes of descriptors have proven to be significant in correlating structure with biological activity. researchgate.net
Electronic Descriptors: These describe the electronic aspects of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.mamdpi.com ELUMO, in particular, is often relevant for nitroaromatic compounds as it relates to their ability to accept an electron, a key step in their activation mechanism. nih.govmdpi.com The dipole moment and partial atomic charges are also important electronic descriptors. mdpi.com
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for membrane permeability. The most common descriptor is the logarithm of the octanol-water partition coefficient (LogP). frontiersin.orgimist.ma
Steric/Topological Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) is a common descriptor that accounts for both molecular volume and polarizability. frontiersin.orgimist.ma Topological indices, such as the Wiener and Zagreb indices, describe molecular branching and connectivity. frontiersin.org
A table of commonly used descriptors in QSAR studies of thiazole and nitroaromatic compounds is provided below.
| Descriptor Class | Example Descriptors | Property Represented | Source |
| Electronic | ELUMO, EHOMO, Dipole Moment | Electron-accepting ability, reactivity, polarity | imist.mamdpi.com |
| Hydrophobic | LogP | Lipophilicity, membrane permeability | frontiersin.orgimist.ma |
| Steric/Topological | Molar Refractivity (MR), Wiener Index | Molecular size, shape, and branching | frontiersin.orgimist.ma |
Once descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a widely used technique due to its simplicity and ease of interpretation. jmaterenvironsci.comresearchgate.net MLR generates a linear equation that relates the biological activity (the dependent variable) to a set of the most relevant molecular descriptors (the independent variables). jmaterenvironsci.com
The general form of an MLR equation is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂... are the molecular descriptors and c₁, c₂... are their regression coefficients. jmaterenvironsci.com
The quality and predictive power of an MLR model are assessed using several statistical parameters, as shown in the table below.
| Statistical Parameter | Description | Typical Value for a Good Model | Source |
| R² (Coefficient of Determination) | The proportion of variance in the biological activity that is predictable from the descriptors. | > 0.8 | mdpi.com |
| Q² (Cross-validated R²) | A measure of the model's internal predictive ability, determined by techniques like leave-one-out cross-validation. | > 0.6 | mdpi.com |
| R²_pred (External R²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 | imist.ma |
| MSE (Mean Squared Error) | Measures the average squared difference between the observed and predicted activity values. | Low value is desirable. | ijprajournal.com |
For example, a QSAR study on thiazole derivatives used MLR to develop a model with a high correlation coefficient (R² = 0.76) and good external predictive power (R²_test = 0.78), indicating a reliable model for predicting activity. imist.ma
Pharmacophore Modeling and Ligand-Based Design Principles (applied to research probes)
Pharmacophore modeling is a powerful ligand-based design technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. mdpi.com This approach is particularly useful when the 3D structure of the target is unknown. nih.gov
For thiazole-based research probes, pharmacophore models typically identify a common set of features derived from a series of active analogues. These features often include:
Hydrogen Bond Acceptors (HBA): Often associated with heteroatoms like the nitrogen in the thiazole ring or the oxygen atoms of the nitro group. nih.govnih.gov
Hydrogen Bond Donors (HBD): Can be present in the amide linker. nih.gov
Hydrophobic/Aromatic Features (HY/AR): The thiazole ring itself and other associated aromatic or aliphatic groups contribute to hydrophobic interactions. nih.gov
Negative Ionizable/Electron-Withdrawing Feature: The nitro group is a key electronic feature that is critical for the activation of these compounds. nih.govnih.gov
A hypothetical pharmacophore model for an N-(5-nitro-1,3-thiazol-2-yl)alkanamide analogue might consist of a hydrogen bond acceptor (nitro group), another acceptor (thiazole nitrogen), a hydrophobic feature (the alkyl chain), and an aromatic ring feature (the thiazole ring). nih.govnih.gov
The process of ligand-based design using these principles involves:
Model Generation: A pharmacophore model is built based on a set of known active compounds. japsonline.com
Virtual Screening: The generated model is used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore features. japsonline.com
Synthesis and Testing: The "hit" compounds identified through virtual screening are then synthesized and tested experimentally to validate their biological activity.
This iterative process of design, screening, and testing allows for the rational discovery of new and more potent research probes based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Approaches for N 5 Nitro 1,3 Thiazol 2 Yl Pentanamide
Molecular Mechanics (MM+) and Semi-Empirical Quantum Mechanics (AM1) for Structure Optimization and Energy Minimization
Structure optimization and energy minimization are fundamental computational steps that predict the most stable three-dimensional conformation of a molecule. This energetically favorable structure is crucial for understanding the molecule's properties and for subsequent modeling studies like molecular docking.
Molecular Mechanics (MM+) is a method that uses classical physics to model the potential energy surface of a molecule. It treats atoms as spheres and bonds as springs, calculating the steric energy of a conformation based on various parameters like bond lengths, bond angles, and torsional angles. While computationally inexpensive and fast, its accuracy is dependent on the quality of the underlying force field parameters.
Semi-Empirical Quantum Mechanics , such as Austin Model 1 (AM1) , provides a more sophisticated approach by incorporating quantum mechanical principles. wikipedia.orgresearchgate.netresearchgate.net AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and simplifies the complex equations of quantum mechanics to allow for faster calculations compared to ab initio methods. wikipedia.orgresearchgate.net Developed by Michael Dewar and his colleagues, the AM1 method was designed to overcome major weaknesses of previous models, particularly the failure to reproduce hydrogen bonds, without increasing computation time. researchgate.netresearchgate.net
These methods are often used sequentially. A preliminary geometry optimization might be performed using a faster method like MM+, followed by a more accurate refinement using a semi-empirical method like AM1. The AM1 calculation provides the optimized molecular geometry and the heat of formation, which corresponds to the minimum energy state. researchgate.net This optimized conformation is considered the most probable and stable structure of the molecule and is used as the starting point for more complex simulations, such as molecular docking. dergipark.org.tr For instance, in studies of related benzamide molecules, conformational analyses using AM1 calculations were performed to determine the most stable conformation before proceeding with docking simulations. dergipark.org.tr
Table 1: Comparison of MM+ and AM1 Methods
| Feature | Molecular Mechanics (MM+) | Semi-Empirical Quantum Mechanics (AM1) |
|---|---|---|
| Theoretical Basis | Classical Mechanics (balls and springs) | Quantum Mechanics (simplified Schrödinger equation) |
| Computational Cost | Low | Moderate |
| Key Outputs | Steric Energy, Optimized Geometry | Heat of Formation, Optimized Geometry, Electronic Properties |
| Primary Use Case | Rapid conformational searching and initial geometry optimization | Refined structure optimization and energy minimization |
Molecular Docking Simulations for Ligand-Target Interactions in Research Models (e.g., identifying putative inhibitors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as N-(5-nitro-1,3-thiazol-2-yl)pentanamide) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. plos.orgmdpi.com The primary goal is to identify the most likely binding mode and to estimate the binding affinity, often represented as a docking score. plos.orgmdpi.com This information is critical for understanding the basis of a molecule's biological activity and for designing more potent inhibitors.
The process involves preparing the 3D structures of both the ligand and the target protein. plos.org The ligand's structure is typically optimized using methods described in the previous section. The protein structure is often obtained from databases like the Protein Data Bank (PDB). plos.org Docking algorithms then sample a large number of possible orientations of the ligand within the protein's active site and use a scoring function to rank them. plos.org
In a study on novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives, molecular docking was employed to investigate their potential as inhibitors of the SARS-CoV-2 main protease (Mpro). bu.edu.eg The simulations revealed key interactions between the ligands and the amino acid residues in the enzyme's active site. For example, one promising derivative formed a hydrogen bond with Cys145 and a pi-H bond with Glu166. bu.edu.eg Another derivative showed hydrogen bonding with both Cys145 and His163, which are crucial components of the Mpro catalytic dyad. bu.edu.eg These specific interactions, predicted by docking, provide a rationale for the observed inhibitory activity and guide the design of new analogues with improved binding. bu.edu.eg
Table 2: Example Docking Results for N-(5-nitrothiazol-2-yl)-carboxamido Derivatives against SARS-CoV-2 Mpro
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Derivative 3b | -6.94 | Cys145, Glu166 | Hydrogen Bond, Pi-H Bond |
| Derivative 3c | -6.07 | Cys145, His163 | Hydrogen Bonds |
Data sourced from a study on related carboxamido derivatives as a representative example of the methodology. bu.edu.eg
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. mdpi.com DFT calculations can provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets. mdpi.comresearchgate.net
Key parameters derived from DFT studies include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is valuable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-receptor binding. researchgate.net
Conjugation and Bond Lengths: DFT can be used to analyze bond lengths and confirm electronic effects like conjugation. For instance, in a related compound, N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, the similarity in C-N bond lengths within the amide group indicated the presence of electronic conjugation between the thiazole (B1198619) and benzene rings. nih.gov This delocalization of electrons can influence the molecule's planarity and binding capabilities.
Studies on analogous N-(benzo[d]thiazol-2-yl)-nitrobenzamide compounds have used DFT to corroborate experimental findings, showing how the position of a nitro group can influence the molecular geometry and electronic properties, which in turn affects the solid-state packing and intermolecular interactions. mdpi.com
In Silico Screening and Virtual Library Design of this compound Derivatives
In silico screening, also known as virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. This approach is often used in the early stages of drug discovery to narrow down the number of candidates for experimental testing.
The process begins with the design of a virtual library . Starting with a core scaffold like this compound, a diverse library of derivatives can be generated computationally by systematically modifying various parts of the molecule. For example, different substituents can be added to the pentanamide (B147674) chain or other positions on the thiazole ring.
Once the library is created, these virtual compounds are subjected to a hierarchical screening process:
Filtering: Compounds are first filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) and drug-likeness rules (like Lipinski's Rule of Five) to remove molecules with poor pharmacokinetic profiles. mdpi.com
Docking-Based Screening: The remaining compounds are then docked into the active site of the target protein. The docking scores are used to rank the compounds, and those with the most favorable predicted binding affinities are selected as "hits." researchgate.net
Further Analysis: Top-ranked hits may undergo more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted ligand-protein complex over time. bu.edu.eg
This methodology has been successfully applied to related thiazole compounds. For example, new thiazole conjugates were designed, synthesized, and then screened in silico to assess their interaction modes with specific protein targets, leading to the identification of potent anti-cancer agents. nih.gov This demonstrates the power of virtual screening to rationally design novel derivatives with desired biological activities.
Advanced Research Applications and Methodological Contributions of N 5 Nitro 1,3 Thiazol 2 Yl Pentanamide
Development of N-(5-nitro-1,3-thiazol-2-yl)pentanamide as Chemical Probes for Biological Systems
The utility of this compound and its parent class, the thiazolides, extends beyond their direct therapeutic potential into the realm of chemical biology as molecular probes. These compounds serve as critical tools for elucidating biological pathways and identifying molecular targets within pathogenic organisms. The core structure, a nitro-substituted thiazole (B1198619) ring, is fundamental to its function as a probe, enabling researchers to investigate mechanisms of action and resistance.
A key example of this application involves the use of thiazolide derivatives in affinity chromatography to isolate and identify target proteins. nih.gov Researchers have utilized tizoxanide, the deacetylated, active metabolite of the parent thiazolide nitazoxanide (B1678950), by immobilizing it on an agarose (B213101) matrix. nih.gov When cell extracts from the protozoan parasite Giardia lamblia were passed through this affinity column, a specific polypeptide of approximately 35-kDa was isolated. nih.gov Subsequent analysis by mass spectrometry identified this protein as a nitroreductase homologue, which was designated GlNR1. nih.gov This discovery demonstrated that the antigiardial activity of thiazolides could be mediated, at least in part, through the inhibition of this specific nitroreductase. nih.gov This approach exemplifies the use of a thiazolide structure as a chemical probe to successfully "fish out" its binding partner from a complex cellular lysate, thereby confirming a direct molecular interaction and a potential mechanism of action.
Furthermore, the synthesis of various analogs of this compound, with modifications to the substituent groups, allows for systematic structure-activity relationship (SAR) studies. mdpi.comnih.gov These studies are essential for mapping the binding pockets of target enzymes and understanding the chemical features required for biological activity. By observing how changes in the molecule's structure affect its inhibitory capacity, researchers can build a model of the target site, effectively using the compound and its derivatives as probes for enzyme topology and function.
Use in Ex Vivo and In Vitro Mechanistic Biological Assays (e.g., studying viability and gene expression in Giardia lamblia cultures)
This compound, referred to in some studies as FLP-2, has been a focal point of in vitro and ex vivo assays to understand its efficacy and mechanism against the intestinal parasite Giardia lamblia. mdpi.comresearchgate.net These studies are crucial for characterizing the compound's biological effects at the cellular and molecular level.
In in vitro culture systems, the compound's impact on the viability of G. lamblia trophozoites (the active, disease-causing stage of the parasite) is a primary area of investigation. Research has demonstrated that this compound exhibits a concentration-dependent inhibitory effect on the proliferation of trophozoites. mdpi.com Its potency is often quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the parasite population by 50%. Studies have shown that this compound (FLP-2) has an IC50 value of 3.6 µM against G. lamblia, a potency comparable to the established drugs nitazoxanide (NTZ) (IC50 of 3.4 µM) and metronidazole (B1676534) (MTZ) (IC50 of 4.3 µM). nih.govresearchgate.net
Beyond simply measuring cell death, researchers use this compound to probe deeper into the parasite's molecular machinery by analyzing changes in gene expression. mdpi.comresearchgate.net Following treatment of G. lamblia cultures with the IC50 concentration of this compound, changes in the expression of genes related to metabolism, redox balance, and cellular structure are analyzed. mdpi.com This provides insight into the specific pathways disrupted by the compound, helping to pinpoint its mechanism of action beyond general toxicity. For instance, some nitazoxanide analogs have been identified as inhibitors of the G6PD::6PGL enzyme in the parasite. mdpi.com Such mechanistic assays are fundamental to understanding how these compounds specifically target and kill the parasite.
Table 1: In Vitro Giardicidal Activity of this compound and Reference Drugs
| Compound | Alias | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound | FLP-2 | Giardia lamblia | 3.6 | nih.gov |
| Nitazoxanide | NTZ | Giardia lamblia | 3.4 | nih.gov |
| Metronidazole | MTZ | Giardia lamblia | 4.3 | nih.gov |
Contributions to Understanding Thiazole Chemistry and Nitro-Heterocycles in Biological Contexts
Research on this compound and related compounds has significantly advanced the understanding of thiazole and nitro-heterocyclic chemistry within biological and medicinal contexts. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. researchgate.netnih.gov Similarly, nitro-aromatic and nitro-heterocyclic groups are key pharmacophores in many anti-infective drugs, with their activity often linked to reductive activation within target pathogens. nih.govnih.govmdpi.com
Studies on this specific compound and its analogs have reinforced the critical role of the 5-nitro group on the thiazole ring for antiparasitic activity. nih.govnih.gov Comparative studies have shown that replacing the nitro group with other substituents, such as a bromo group, can dramatically decrease or eliminate the compound's ability to inhibit parasite proliferation. nih.gov This highlights that the nitro group is not merely a structural component but is mechanistically essential, likely acting as an electron acceptor in bioreductive activation processes within the anaerobic or microaerophilic environment of parasites like Giardia. nih.govnih.gov
Furthermore, the exploration of different amide substituents at the 2-position of the thiazole ring, such as the pentanamide (B147674) group in this compound, has contributed to a deeper understanding of structure-activity relationships (SAR). mdpi.comnih.gov The nature of the substituent attached to the thiazole core modulates the compound's physicochemical properties, such as solubility and cell permeability, and can influence its interaction with the biological target. mdpi.comnih.gov The synthesis and biological evaluation of a library of these analogs provide valuable data for computational modeling and rational drug design, helping chemists to predict and synthesize more potent and selective nitro-heterocyclic agents. mdpi.com This body of work underscores the chemical interplay between the nitro-heterocyclic core and its substituents in defining biological function, providing a valuable framework for the future development of anti-infective agents. mdpi.com
Future Perspectives and Unanswered Questions in N 5 Nitro 1,3 Thiazol 2 Yl Pentanamide Research
Emerging Research Areas for Nitrothiazole Scaffolds
The 5-nitrothiazole (B1205993) core is a well-established pharmacophore, recognized for its potent biological activities. Research into derivatives of this scaffold has revealed a broad spectrum of potential therapeutic applications, suggesting promising avenues for the investigation of N-(5-nitro-1,3-thiazol-2-yl)pentanamide.
Antimicrobial and Antiparasitic Applications: The most prominent activity of the 5-nitrothiazole moiety is its efficacy against a range of anaerobic pathogens, including bacteria and parasites. nih.govnih.gov Compounds like Nitazoxanide (B1678950) are approved for treating infections caused by Giardia lamblia and Cryptosporidium parvum. nih.gov The proposed mechanism for some analogues involves the inhibition of pyruvate (B1213749):ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic energy metabolism. nih.govnih.gov Research has expanded to explore derivatives against other challenging pathogens. For instance, various 5-nitrothiazole compounds have shown significant in vitro activity against Mycobacterium tuberculosis, including non-replicating strains, which is a critical aspect of tuberculosis treatment. nih.govmdpi.com One study identified 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide as a particularly potent agent against M. tuberculosis. nih.gov This suggests that this compound could be a candidate for screening against a wide array of microbial threats, from common anaerobic bacteria to persistent pathogens like M. tuberculosis and various parasites. nih.govnih.gov
Antiviral and Anticancer Research: Beyond antimicrobial applications, some nitrothiazole-related compounds, known as thiazolides, have demonstrated potential as antiviral agents, inhibiting the replication of hepatitis B and C viruses. researchgate.net Furthermore, the broader class of thiazole-containing compounds has been investigated for numerous other biological activities, including anticancer effects. nih.gov The functionalization of the thiazole (B1198619) ring system provides a versatile platform for generating molecular diversity, which could be exploited to target pathways relevant to oncology or virology. nih.gov Future studies on this compound could therefore extend into these areas, exploring its cytostatic, cytotoxic, or antiviral properties.
The diverse bioactivities associated with the 5-nitrothiazole scaffold are summarized in the table below, highlighting potential research directions.
| Potential Research Area | Pathogen/Target Examples | Key Findings for Nitrothiazole Scaffolds |
| Antiparasitic | Giardia lamblia, Cryptosporidium parvum, Trichomonas vaginalis | FDA-approved drugs exist; mechanism involves PFOR enzyme inhibition. nih.govnih.govnih.gov |
| Antibacterial | Helicobacter pylori, Clostridium difficile, Anaerobic bacteria | Bactericidal action; often more potent than other nitro-compounds against anaerobes. nih.govnih.gov |
| Antitubercular | Mycobacterium tuberculosis (replicating and latent) | Activity demonstrated against drug-resistant strains; potential to disrupt membrane potential and pH homeostasis. nih.govmdpi.com |
| Antiviral | Hepatitis B virus, Hepatitis C virus | Certain thiazolides inhibit viral replication processes. researchgate.net |
Methodological Advancements for Comprehensive Compound Characterization in Academic Research
The initial characterization of a novel compound like this compound is fundamental to any future research. Modern analytical chemistry provides a powerful toolkit for elucidating not just the structure but also the physicochemical properties of new molecular entities. mdpi.comnih.gov
Traditionally, compound characterization relies on a suite of foundational techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. mdpi.comnih.gov Infrared (IR) spectroscopy helps identify functional groups present in the molecule. nih.gov
However, recent advancements offer much deeper insights. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which is critical for confirming molecular formulas and identifying unknown impurities or metabolites. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a cornerstone technique for both quantifying compounds in complex biological matrices and for structural elucidation. researchgate.net Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for analyzing volatile derivatives or impurities. researchgate.net
For a comprehensive profile, these core techniques can be augmented with other advanced methods. Thermal analysis can reveal properties like melting point and thermal stability, while X-ray crystallography, if suitable crystals can be grown, provides the definitive three-dimensional structure of the molecule in the solid state. researchgate.net The integration of these modern methods allows for a holistic characterization, providing the robust and detailed data necessary for publication and for guiding further development. mdpi.comresearchgate.net
The table below outlines a modern, multi-tiered approach to compound characterization applicable to academic research.
| Characterization Tier | Technique | Information Gained |
| Primary Structural Elucidation | Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS) | Definitive atom connectivity, molecular formula confirmation. mdpi.comresearchgate.net |
| Purity and Identity Confirmation | HPLC, LC-MS/MS, GC-MS | Quantifies purity, separates from isomers/impurities, confirms identity. researchgate.netresearchgate.net |
| Physicochemical Properties | Thermal Analysis, UV-Vis Spectroscopy, pKa Determination | Melting point, stability, light absorption, ionization state. |
| Definitive 3D Structure | Single-Crystal X-ray Crystallography | Precise spatial arrangement of atoms, bond lengths, and angles. researchgate.net |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding of this compound Action
A critical unanswered question for any new bioactive compound is its mechanism of action (MoA). While traditional approaches focus on a single target, a systems biology approach, integrating multiple layers of "omics" data, offers a comprehensive view of a compound's effect on a biological system. nih.govnih.gov This is particularly relevant for this compound, where the MoA is entirely unknown.
A multi-omics strategy would involve treating a relevant biological system (e.g., a specific bacterial, parasitic, or human cell line) with the compound and then analyzing the global changes at different molecular levels:
Transcriptomics: Measures changes in gene expression (RNA levels) to reveal which cellular pathways are activated or suppressed by the compound. nih.govnih.gov
Proteomics: Analyzes changes in the abundance and post-translational modifications of proteins, providing a direct look at the functional machinery of the cell. nih.govnih.gov
Metabolomics: Profiles the small-molecule metabolites, offering a real-time snapshot of the cell's physiological state and metabolic fluxes. nih.govnih.gov
By integrating these datasets, researchers can move beyond identifying a single binding partner and instead build a network-level understanding of the compound's impact. researchgate.netresearchgate.net For example, transcriptomic data might show the upregulation of stress response genes, which proteomics could confirm by showing an increase in corresponding stress proteins, while metabolomics might reveal the depletion of key resources, painting a complete picture of the cellular response. nih.govresearchgate.net This approach is powerful for identifying not only the primary target but also off-target effects, potential resistance mechanisms, and predictive biomarkers of response. mdpi.comresearchgate.net The convergence of these omics layers provides a holistic view that can accelerate target validation and guide the rational development of the compound. mdpi.comresearchgate.net
The table below illustrates how different omics layers can be integrated to answer key mechanistic questions.
| Omics Layer | Primary Data Type | Potential Mechanistic Insights for the Compound |
| Transcriptomics | mRNA expression levels | Identifies affected signaling and metabolic pathways at the gene level. nih.govnih.gov |
| Proteomics | Protein abundance and modifications | Reveals direct protein targets and downstream effects on cellular machinery. nih.govnih.gov |
| Metabolomics | Metabolite concentrations | Shows functional impact on cellular physiology and biochemical networks. nih.govnih.gov |
| Integrated Analysis | Combined network models | Elucidates the complete mechanism of action, identifies biomarkers, and predicts off-target effects. researchgate.netresearchgate.net |
Addressing Gaps in Structure-Function Knowledge for Tailored Research Tool Development
While the 5-nitrothiazole scaffold is known to be active, the precise contribution of different structural components to its biological activity—the structure-activity relationship (SAR)—is not fully understood. nih.gov Addressing these knowledge gaps is crucial for developing this compound and its analogues into tailored research tools or optimized therapeutic leads.
Key unanswered questions in the SAR of N-(acyl)-5-nitrothiazol-2-amines include:
The Role of the Acyl Chain: The identity of the acyl group attached to the 2-amino position is known to be critical. In the well-known drug Nitazoxanide, this is an acetyl group. For the subject compound, it is a pentanoyl group. How does the length, branching, and saturation of this aliphatic chain influence activity? Studies on other molecular classes have shown that acyl chain length can dramatically affect membrane affinity, cellular uptake, and interaction with hydrophobic binding pockets. researchgate.net A systematic study comparing a series of N-(5-nitro-1,3-thiazol-2-yl)alkanamides (e.g., from acetyl to decanoyl) would be needed to determine the optimal chain length for a given biological target.
Importance of the Nitro Group Position: The 5-nitro position is considered essential for the activity of many related compounds. mdpi.comnih.gov However, is this universally true for all potential targets? Synthesizing and testing analogues with the nitro group at the 4-position, or removing it entirely, would definitively establish its role for any observed activity of this compound.
Substitutions on the Thiazole Ring: The thiazole ring itself is unsubstituted in this compound. Adding small substituents (e.g., methyl, chloro) at the 4-position of the thiazole ring has been shown to modulate activity in other series, likely by altering the electronic properties and steric profile of the core scaffold. nih.gov
To address these gaps, a focused medicinal chemistry campaign would be required. By systematically varying these three structural regions—the acyl chain, the nitro group position, and substitutions on the thiazole ring—researchers can build a detailed SAR model. This knowledge is invaluable for designing more potent and selective derivatives. For example, if a specific acyl chain length proves optimal for antibacterial activity but also shows cytotoxicity, further modifications could be made to design a derivative that retains the desired activity while minimizing toxicity, thereby creating a highly specific molecular probe or a more viable drug candidate.
The table below summarizes key structural regions and the unanswered questions that could guide future research tool development.
| Structural Region | Modification Strategy | Key Unanswered Question | Potential Impact on Research Tool Design |
| Pentanoyl Side Chain | Vary chain length (C2 to C10), introduce branching or unsaturation. | How does hydrophobicity and steric bulk of the side chain affect target engagement and cell permeability? | Optimize potency and selectivity for a specific biological target. researchgate.net |
| 5-Nitro Group | Move to 4-position or replace with other electron-withdrawing groups. | Is the 5-nitro position essential for the compound's specific mode of action, or can its function be replicated? | Determine the core pharmacophore required for activity and explore alternative bioisosteres. mdpi.com |
| Thiazole Ring | Introduce small substituents (e.g., methyl, halogen) at the C4 position. | How do electronic and steric modifications to the core ring system fine-tune biological activity? | Modulate potency and physicochemical properties to improve experimental utility. nih.gov |
Q & A
Basic: How is N-(5-nitro-1,3-thiazol-2-yl)pentanamide synthesized, and what purification methods optimize yield?
Methodological Answer:
The synthesis typically involves coupling 5-nitro-1,3-thiazol-2-amine with pentanoyl chloride under reflux in anhydrous conditions. Key steps include:
- Reagent Ratios : Use a 1:1.2 molar ratio of amine to acyl chloride to drive the reaction to completion .
- Purification : Employ normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol in ethyl acetate) followed by amine-phase chromatography (RediSep Rf Gold amine column) to isolate the product, achieving ~40-45% yield .
- Purity Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress and purity .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the thiazole ring protons (δ 8.2–8.5 ppm) and the pentanamide chain (δ 2.4–2.6 ppm for CH₂ groups; carbonyl at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₈H₁₂N₃O₃S⁺, m/z ≈ 230.1) .
- Elemental Analysis : Confirms C, H, N, S percentages within ±0.3% of theoretical values .
Advanced: How does the nitro group on the thiazole ring influence biological activity?
Methodological Answer:
The nitro group enhances electron-withdrawing effects, increasing electrophilicity and binding affinity to targets like kinases or microbial enzymes. To validate:
- Computational Docking : Use AutoDock Vina to model interactions with GSK-3β (PDB: 1Q3D), focusing on hydrogen bonding between the nitro group and Lys85/Arg220 residues .
- SAR Studies : Compare activity with non-nitro analogs (e.g., 5-methyl-thiazole derivatives) in enzyme inhibition assays .
- Electrostatic Potential Maps : Gaussian09 calculations show localized negative charge at the nitro group, favoring interactions with positively charged binding pockets .
Advanced: What computational strategies predict the binding mode of this compound to therapeutic targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., GSK-3β) .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences (ΔΔG) for nitro-group modifications using Schrödinger Suite .
- Pharmacophore Modeling : Define features (e.g., hydrogen bond acceptors, hydrophobic regions) with LigandScout to align with kinase inhibitor pharmacophores .
Advanced: How to address contradictions in reported biological activity data for thiazole derivatives?
Methodological Answer:
- Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from multiple sources (e.g., ChEMBL, PubChem BioAssay) and apply multivariate regression to identify confounding factors (e.g., substituent lipophilicity) .
- Crystallographic Validation : Resolve ambiguous binding modes via X-ray crystallography (e.g., SHELXL-refined structures) .
Basic: What are the stability considerations for this compound in experimental storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon to prevent nitro-group reduction or hydrolysis .
- Degradation Monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track purity over time; ≥95% purity maintained for 6 months under optimal conditions .
Advanced: How to design derivatives to enhance solubility without compromising activity?
Methodological Answer:
- Pro-drug Approaches : Introduce phosphate esters at the pentanamide chain, cleaved in vivo by phosphatases .
- PEGylation : Attach polyethylene glycol (PEG) moieties to the thiazole nitrogen, balancing solubility and steric effects .
- LogP Optimization : Use ChemAxon software to predict logP values; target derivatives with logP <3.5 for improved aqueous solubility .
Advanced: What crystallographic methods resolve the 3D conformation of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ=0.71073 Å) .
- Refinement : Use SHELXL-97 for structure solution; typical R-factors <0.05 indicate high precision .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯O bonds) using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
